molecular formula C12H14O3 B8666283 methyl 3-cyclopropyl-5-methoxybenzoate

methyl 3-cyclopropyl-5-methoxybenzoate

Cat. No.: B8666283
M. Wt: 206.24 g/mol
InChI Key: KOWSIHWWEXKBLR-UHFFFAOYSA-N
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Description

methyl 3-cyclopropyl-5-methoxybenzoate is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a cyclopropyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-cyclopropyl-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 3-cyclopropyl-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropyl group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: 3-cyclopropyl-5-hydroxybenzoic acid.

    Reduction: 3-cyclopropyl-5-methoxybenzyl alcohol.

    Substitution: 3-bromo-5-methoxybenzoic acid derivatives.

Scientific Research Applications

methyl 3-cyclopropyl-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester depends on its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The methoxy and cyclopropyl groups can enhance its binding affinity to specific targets, leading to increased potency.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-methoxy-, methyl ester: Similar structure but lacks the cyclopropyl group.

    Benzoic acid, 3,4,5-trimethoxy-, methyl ester: Contains additional methoxy groups on the benzene ring.

    Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a trimethylsilyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-cyclopropyl-5-methoxybenzoate

InChI

InChI=1S/C12H14O3/c1-14-11-6-9(8-3-4-8)5-10(7-11)12(13)15-2/h5-8H,3-4H2,1-2H3

InChI Key

KOWSIHWWEXKBLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above prepared 3-methoxy-5-trifluoromethanesulfonyloxy-benzoic acid methyl ester (0.350 g, 1.11 mmol) was dissolved under Ar in 4.5 ml of abs. toluene and 0.49 ml of water and treated successively with cyclopropyl boronic acid (0.191 g, 2 eq.), K3PO4 (1.272 g, 5.4 eq.), tricyclohexylphosphine (0.069 g, 0.22 eq.), and finally Pd(OAc)2 (0.028 g, 0.11 eq.). The reaction flask was closed with a septum and the mixture was allowed to react for 16 h at 100° C. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (silica gel, hexane/AcOEt=9/1), afforded 0.221 g of the title compound as yellow oil, 97% pure according to GC-analysis.
Name
3-methoxy-5-trifluoromethanesulfonyloxy-benzoic acid methyl ester
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.191 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
1.272 g
Type
reactant
Reaction Step Two
Quantity
0.069 g
Type
reactant
Reaction Step Two
Quantity
0.028 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.49 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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